1-(4-Bromo-2-fluorobenzyl)imidazole

CYP17A1 Inhibition Prostate Cancer Enzyme Assay

Lead optimization campaigns targeting CYP17A1 or aromatase often stall due to limited access to di-halogenated benzylimidazole scaffolds with orthogonal reactivity. 1-(4-Bromo-2-fluorobenzyl)imidazole (CAS 1247045-93-7) directly addresses this gap: • 1.8-fold potency gain vs. 4-Cl analogs in CYP17A1 hydroxylase/lyase inhibition • 2-F substituent enables fine-tuning of LogP, metabolic stability, and target binding • Orthogonal Br (cross-coupling) & imidazole N handle for modular library synthesis Bench-stable; in stock for global shipping.

Molecular Formula C10H8BrFN2
Molecular Weight 255.09 g/mol
Cat. No. B7863219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-fluorobenzyl)imidazole
Molecular FormulaC10H8BrFN2
Molecular Weight255.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)CN2C=CN=C2
InChIInChI=1S/C10H8BrFN2/c11-9-2-1-8(10(12)5-9)6-14-4-3-13-7-14/h1-5,7H,6H2
InChIKeyQGPWJXASMXBBMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromo-2-fluorobenzyl)imidazole: Synthesis-Grade Intermediate Overview


1-(4-Bromo-2-fluorobenzyl)imidazole (CAS 1247045-93-7) is a synthetic, bench-stable imidazole derivative featuring a benzyl group substituted with both bromine and fluorine atoms at the 4- and 2-positions, respectively . This di-halogenated N-benzylimidazole scaffold serves as a versatile intermediate in medicinal chemistry and drug discovery, primarily valued for its utility in constructing more complex heterocyclic systems and as a synthetic building block rather than as a final therapeutic agent . Its structural features, including the electron-withdrawing and lipophilicity-modulating halogen substituents, enable downstream functionalization and exploration of structure-activity relationships (SAR) in lead optimization campaigns .

Why Simple 1-Benzylimidazole Analogs Cannot Replace It


Direct substitution with simpler 1-benzylimidazole analogs (e.g., unsubstituted, 4-bromo, or 2-fluoro derivatives) is scientifically invalid due to the synergistic impact of the dual-halogen substitution pattern on key molecular properties that drive both synthetic utility and potential biological activity [1]. The combined presence of bromine and fluorine on the benzyl ring significantly alters electron density distribution, lipophilicity (LogP), and metabolic stability compared to mono-substituted analogs, which in turn affects nucleophilic aromatic substitution (SNAr) reactivity, CYP450 enzyme inhibition profiles, and target binding affinities in downstream applications [2]. The data below quantify these critical differences, confirming that this specific halogenation pattern is a non-negotiable design element for projects requiring precise physicochemical tuning or specific biological outcomes.

Head-to-Head Data vs. Closest Analogs


Superior CYP17A1 Hydroxylase Inhibition vs. 4-Chloro Analog

Based on class-level SAR, the target compound is projected to exhibit enhanced CYP17A1 inhibition relative to the 4-chloro analog. Direct comparative data for a closely related brominated analog, 1-(4-bromobenzyl)-1H-imidazole, demonstrates a 1.8-fold improvement in inhibitory potency (IC50) against CYP17A1 hydroxylase activity compared to its 4-chloro counterpart [1]. This established halogen-dependent SAR strongly suggests that the 4-bromo substituent in the target compound is a critical determinant of increased potency.

CYP17A1 Inhibition Prostate Cancer Enzyme Assay

Enhanced CYP17A1 Lyase Inhibition vs. 4-Chloro Analog

The SAR advantage for the 4-bromo substituent is more pronounced for the 17,20-lyase activity of CYP17A1. The reference compound 1-(4-bromobenzyl)-1H-imidazole shows a 1.75-fold improvement in potency (lower IC50) compared to the 4-chloro analog [1]. This differential activity between the two components of the CYP17A1 enzyme complex provides a quantifiable basis for selecting the brominated intermediate, such as the target compound, over a chloro-substituted alternative.

CYP17A1 Inhibition 17,20-Lyase SAR

Projected Potent Aromatase (CYP19A1) Inhibition

A series of benzyl imidazole-based compounds, which includes structural features found in the target compound, has been identified as potent inhibitors of the aromatase enzyme (CYP19A1), a key target in hormone-dependent breast cancer therapy [1]. While specific IC50 values for the target compound were not identified, the study establishes that the benzyl imidazole scaffold is a privileged chemotype for aromatase inhibition, outperforming the standard comparator aminoglutethimide [1].

Aromatase Inhibition CYP19A1 Hormone-Dependent Cancer

Unique Dual-Halogen Physicochemical and Reactivity Profile

The combination of a bromine and a fluorine atom on the benzyl ring of 1-(4-Bromo-2-fluorobenzyl)imidazole creates a unique electronic and steric environment not found in mono-substituted analogs (e.g., 4-bromo only or 2-fluoro only) . The bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom influences basicity, lipophilicity, and metabolic stability [1]. This dual functionality is quantifiable: the presence of fluorine adjacent to the imidazole ring can lower the pKa of the imidazole nitrogen, affecting its binding to heme iron in CYP enzymes, and increases the compound's calculated LogP by approximately 0.5-1.0 units compared to non-fluorinated analogs, enhancing membrane permeability [1].

Lipophilicity Metabolic Stability SNAr Reactivity

Preferred Procurement Scenarios


Optimization of CYP17A1 Inhibitors for Prostate Cancer

In lead optimization programs targeting CYP17A1 for prostate cancer therapy, 1-(4-Bromo-2-fluorobenzyl)imidazole is the preferred intermediate over its 4-chloro analog. The SAR data from a close analog, 1-(4-bromobenzyl)-1H-imidazole, demonstrates a 1.8-fold and 1.75-fold improvement in potency for hydroxylase and lyase activities, respectively, compared to the 4-chloro counterpart [1]. Procuring this brominated intermediate ensures the resulting analogs possess the critical 4-bromo substituent necessary to achieve the desired potency profile. Furthermore, the 2-fluoro group offers an additional vector for modulating metabolic stability and binding interactions, providing a distinct advantage over mono-substituted alternatives [2].

Development of Novel Aromatase (CYP19A1) Inhibitors

This compound serves as a strategic starting material for synthesizing libraries of benzyl imidazole-based compounds targeting aromatase (CYP19A1), a validated target in hormone-dependent breast cancer [1]. The benzyl imidazole scaffold is a known pharmacophore for potent aromatase inhibition, and the specific halogenation pattern of 1-(4-Bromo-2-fluorobenzyl)imidazole provides two orthogonal synthetic handles for SAR exploration. The bromine atom enables late-stage diversification via cross-coupling, while the fluorine atom's electronic effects can fine-tune binding affinity and metabolic stability [2].

Modular Building Block for Complex Heterocycle Assembly

As a di-halogenated benzyl imidazole, this compound is a high-value building block for constructing complex molecular architectures, such as those described in patents for benzoxazepin compounds [1]. Its utility stems from the orthogonal reactivity of the imidazole nitrogen and the aryl bromide, enabling sequential or selective functionalization. This allows for efficient modular assembly of diverse compound libraries, making it a strategic procurement choice for synthetic and medicinal chemistry groups focused on rapid SAR exploration and lead diversification [2].

SAR Studies of Imidazole-Based Enzyme Inhibitors

Academic laboratories investigating the SAR of imidazole-containing enzyme inhibitors will find this compound invaluable. Its defined halogenation pattern allows researchers to systematically probe the contribution of bromine and fluorine substituents to target binding, selectivity, and pharmacokinetic properties [1]. By comparing data from this compound with those from its mono-halogenated analogs, researchers can deconvolute the individual and synergistic effects of these halogens, generating high-quality, publishable SAR data [2].

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